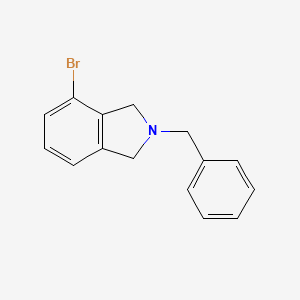
2-Benzyl-4-bromoisoindoline
Overview
Description
2-Benzyl-4-bromoisoindoline is a chemical compound with the molecular formula C15H14BrN and a molecular weight of 288.19 g/mol It is characterized by the presence of a benzyl group attached to the nitrogen atom of an isoindoline ring, with a bromine atom at the 4-position of the ring
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-4-bromoisoindoline is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the biochemical pathways that the receptor is involved in .
Biochemical Pathways
The dopamine receptor D2 is involved in various biochemical pathways. Dopamine receptors mediate their physiological responses by interacting with G proteins and inhibiting the cyclic AMP-producing enzyme adenylate cyclase . The modulation of these receptors by this compound can therefore affect these pathways and their downstream effects .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters .
Result of Action
It is known that modulation of the dopamine receptor d2 can have various effects, including the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the dopamine receptor D2 . .
Biochemical Analysis
Biochemical Properties
2-Benzyl-4-bromoisoindoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, potentially affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been observed to impact cell proliferation and apoptosis, suggesting its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, the binding of this compound to cytochrome P450 can result in the inhibition of its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Studies have shown that high doses of this compound can result in toxic effects, including cellular damage and apoptosis. These findings underscore the importance of determining the appropriate dosage when using this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the modulation of metabolic flux and changes in metabolite levels. The compound may also influence the activity of other enzymes involved in metabolic processes, thereby affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, potentially impacting its efficacy. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-4-bromoisoindoline can be synthesized through several routes. One common method involves the reaction of 1-bromo-2,3-bis(bromomethyl)benzene with benzylamine . The reaction typically proceeds under mild conditions, with the bromine atoms being displaced by the benzylamine, leading to the formation of the isoindoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-bromoisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-Benzyl-4-bromoisoindoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Benzylisoindoline: Lacks the bromine atom, which can affect its reactivity and applications.
4-Bromoisoindoline:
2-Benzyl-4-ethenylisoindoline: Contains an ethenyl group instead of a bromine atom, resulting in different reactivity.
Uniqueness
2-Benzyl-4-bromoisoindoline is unique due to the presence of both a benzyl group and a bromine atom, which confer specific reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-benzyl-4-bromo-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCBVDGJELFHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681058 | |
| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923590-78-7 | |
| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)
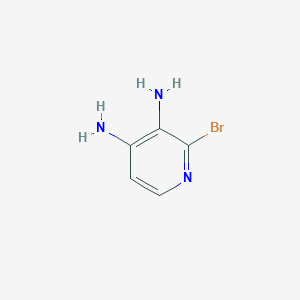
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
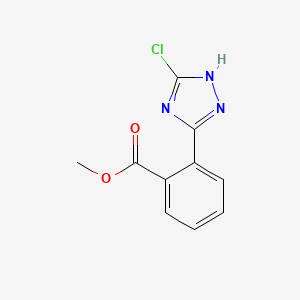
![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)
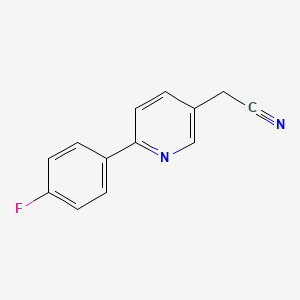
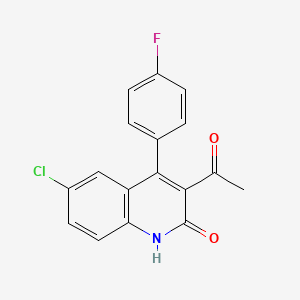
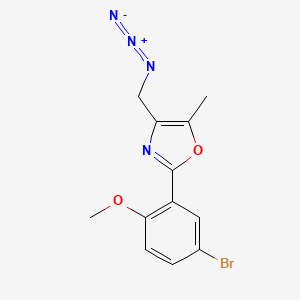
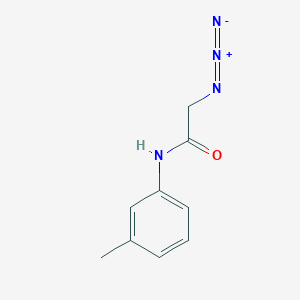
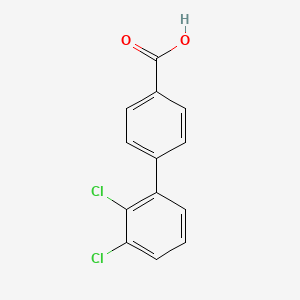
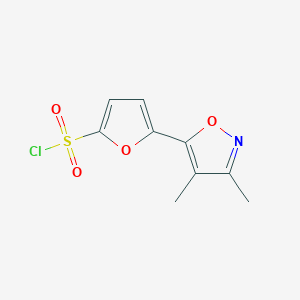
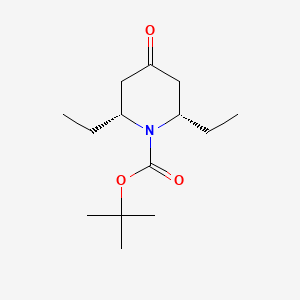
![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)
